molecular formula C12H19N2NaO3 B13965672 Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt CAS No. 64058-19-1

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt

Cat. No.: B13965672
CAS No.: 64058-19-1
M. Wt: 262.28 g/mol
InChI Key: XTWSCSNDXKSPIX-UHFFFAOYSA-M
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Description

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, also known as sodium 5,5-diethylbarbiturate, is a derivative of barbituric acid. This compound is part of the barbiturate family, which is known for its sedative and hypnotic properties. Barbiturates have been used historically in medicine for their central nervous system depressant effects, although their use has declined due to the development of safer alternatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a strong base such as sodium ethoxide. For the specific preparation of 1-butyl-5,5-diethylbarbituric acid, the process begins with the preparation of diethyl n-butylmalonate. This intermediate is then reacted with urea under reflux conditions to yield the desired barbituric acid derivative .

Industrial Production Methods

Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .

Comparison with Similar Compounds

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt can be compared with other barbiturates such as phenobarbital, pentobarbital, and thiopental. While all these compounds share a common barbituric acid core, their pharmacological properties vary based on the substituents attached to the core structure. For instance:

The uniqueness of 1-butyl-5,5-diethylbarbituric acid lies in its specific substituents, which influence its pharmacokinetics and pharmacodynamics, making it suitable for particular applications in research and industry.

Properties

CAS No.

64058-19-1

Molecular Formula

C12H19N2NaO3

Molecular Weight

262.28 g/mol

IUPAC Name

sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate

InChI

InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1

InChI Key

XTWSCSNDXKSPIX-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+]

Origin of Product

United States

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